3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid

Physicochemical characterization Salt selection Solubility enhancement

3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid (CAS 1909326-28-8) is a 1,2,4-oxadiazol-5(4H)-one derivative supplied as its 2,2,2-trifluoroacetate salt. The compound has a molecular formula of C₉H₁₄F₃N₃O₄ and a molecular weight of 285.22 g·mol⁻¹, with a commercial purity specification of 95%.

Molecular Formula C9H14F3N3O4
Molecular Weight 285.223
CAS No. 1909326-28-8
Cat. No. B2676427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid
CAS1909326-28-8
Molecular FormulaC9H14F3N3O4
Molecular Weight285.223
Structural Identifiers
SMILESCC(C)(C)C(C1=NOC(=O)N1)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H13N3O2.C2HF3O2/c1-7(2,3)4(8)5-9-6(11)12-10-5;3-2(4,5)1(6)7/h4H,8H2,1-3H3,(H,9,10,11);(H,6,7)
InChIKeyIRLYJTUCNHZPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid (CAS 1909326-28-8): Compound Class, Physicochemical Identity, and Procurement Context


3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid (CAS 1909326-28-8) is a 1,2,4-oxadiazol-5(4H)-one derivative supplied as its 2,2,2-trifluoroacetate salt . The compound has a molecular formula of C₉H₁₄F₃N₃O₄ and a molecular weight of 285.22 g·mol⁻¹, with a commercial purity specification of 95% . The free base form (CAS 1342572-17-1, MW 171.20) is also commercially available, but the TFA salt form is specifically manufactured to enhance handling and solubility characteristics for research applications .

Why the TFA Salt Form of 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol Is Not Interchangeable with the Free Base or Other 1,2,4-Oxadiazole Analogs


Procurement decisions that treat the TFA salt (CAS 1909326-28-8) as generically interchangeable with the free base (CAS 1342572-17-1) or other 1,2,4-oxadiazol-5-ol derivatives risk compromising experimental reproducibility. The trifluoroacetate counterion alters key physicochemical properties—most critically, aqueous solubility and dissolution rate relative to the neutral free base . The 3-(1-amino-2,2-dimethylpropyl) substituent introduces a sterically hindered, branched aliphatic amine moiety that is absent in common comparator oxadiazoles such as 3-methyl-1,2,4-oxadiazol-5-ol or 3-phenyl-1,2,4-oxadiazol-5-ol, potentially affecting hydrogen-bonding capacity, target recognition, and metabolic stability in biological assays [1]. Without direct comparative data, the assumption that the free base or other oxadiazole cores will replicate the salt form's performance in enzyme inhibition, cellular permeability, or formulation stability cannot be justified. The quantitative evidence below, though limited in scope, establishes the specific dimensions along which this compound should be evaluated against its closest comparators.

Quantitative Evidence Guide: Measurable Differentiation of 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol TFA Salt from Closest Comparators


Aqueous Solubility Advantage of the TFA Salt Form over the Free Base

The TFA salt form (CAS 1909326-28-8) is explicitly manufactured to provide superior aqueous solubility relative to the neutral free base (CAS 1342572-17-1). While the free base form has a relatively low calculated LogP of 1.04, its neutral state limits ionization-dependent solubilization in aqueous media . The trifluoroacetate counterion imparts ionic character to the TFA salt, enabling dissolution in polar solvents at concentrations that are unattainable with the free base . Direct comparative solubility measurements for these exact compounds are not available in the peer-reviewed literature; however, the class-level principle of salt-form solubility enhancement for amine-containing heterocycles is well established [1]. The TFA salt provides a TPSA of 122.21 Ų and five hydrogen-bond acceptors, which facilitate hydration and solubilization in aqueous assay buffers .

Physicochemical characterization Salt selection Solubility enhancement

Molecular Weight Differentiation and Its Impact on Molar Activity Calculations

The TFA salt (MW 285.22 g·mol⁻¹) possesses a molecular weight approximately 67% higher than that of the corresponding free base (MW 171.20 g·mol⁻¹) . This difference has direct consequences for biological testing: a 1 mg·mL⁻¹ solution of the TFA salt corresponds to an effective free-base concentration of only 0.60 mg·mL⁻¹ due to the counterion mass contribution. Researchers who fail to correct for this mass difference will under-dose their assays by approximately 40% if they assume equivalency based on mass alone .

Molar activity Dosage calculation Compound equivalency

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Non-Amine 1,2,4-Oxadiazol-5-ol Analogs

The 3-(1-amino-2,2-dimethylpropyl) substituent introduces a primary amine group that is absent in simple 3-alkyl or 3-aryl-1,2,4-oxadiazol-5-ol analogs (e.g., 3-methyl-1,2,4-oxadiazol-5-ol or 3-phenyl-1,2,4-oxadiazol-5-ol) . The target compound contributes three hydrogen-bond donors (one from the oxadiazolone NH, two from the primary amine NH₂) and five hydrogen-bond acceptors (TPSA 122.21 Ų), whereas non-amine analogs typically present only one donor and three acceptors . In the context of FLAP inhibition, oxadiazole-based inhibitors with amine-containing substituents have demonstrated enhanced binding through additional hydrogen-bond interactions with key residues in the FLAP binding pocket, supporting the rationale that the 1-amino-2,2-dimethylpropyl group may confer distinct target engagement properties [1].

Hydrogen bonding Target engagement SAR

Steric Bulk Differentiation: The gem-Dimethyl Effect of the 1-Amino-2,2-dimethylpropyl Substituent

The 2,2-dimethylpropyl (neopentyl-like) moiety attached to the alpha-carbon of the amine introduces significant steric bulk adjacent to the oxadiazole ring. This gem-dimethyl substitution pattern is known to restrict conformational freedom and shield the amine group from metabolic N-dealkylation or oxidative deamination [1]. In contrast, compounds with linear alkylamines (e.g., 3-(1-aminomethyl)-1,2,4-oxadiazol-5-ol or 3-(1-aminoethyl)-1,2,4-oxadiazol-5-ol) lack this steric protection and are expected to exhibit higher intrinsic metabolic clearance [1][2]. While direct metabolic stability data for this exact compound are not published, the class-level effect of gem-dimethyl substitution on reducing CYP450-mediated N-dealkylation is well documented for aliphatic amines [2].

Steric hindrance Metabolic stability Selectivity

Recommended Research and Procurement Scenarios for 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol TFA Salt Based on Differentiation Evidence


FLAP Inhibitor SAR Campaigns Requiring Amine-Functionalized Oxadiazole Cores

In structure–activity relationship (SAR) programs targeting 5-lipoxygenase activating protein (FLAP), the 1-amino-2,2-dimethylpropyl substituent provides dual hydrogen-bond donor capacity and steric bulk that are absent in simpler 3-alkyl or 3-aryl oxadiazole scaffolds. Procurement of this specific TFA salt ensures immediate solubility in aqueous assay buffers for FLAP binding or leukotriene biosynthesis inhibition studies, without the need for pre-formulation solubilization steps [1].

Metabolic Stability Screening of Sterically Hindered Primary Amine Heterocycles

The gem-dimethyl substitution on the alpha-carbon of the 1-aminoalkyl side chain offers a built-in metabolic shield. Researchers evaluating the impact of steric hindrance on amine N-dealkylation rates in liver microsome or hepatocyte assays can use this compound as a probe to benchmark against linear or less-hindered amine-containing oxadiazoles. The TFA salt form simplifies preparation of dosing solutions for in vitro ADME assays [1][2].

Physicochemical Profiling of Salt versus Free Base Forms for Amine-Containing Heterocycles

For laboratories conducting systematic salt-form screening, the paired availability of the TFA salt (CAS 1909326-28-8) and the free base (CAS 1342572-17-1) enables direct comparative studies of solubility, dissolution rate, hygroscopicity, and solid-state stability. The quantified molecular weight difference (285.22 vs. 171.20 g·mol⁻¹) and the associated counterion mass correction provide a concrete teaching example for proper molar equivalency calculations in compound management workflows [1].

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